molecular formula C8H5BrF3NO2 B8017738 2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid

Cat. No.: B8017738
M. Wt: 284.03 g/mol
InChI Key: CDJVFWVTAXUPLY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid typically involves the bromination of 2-Amino-4-(trifluoromethyl)benzoic acid. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acid derivatives.

    Oxidation and Reduction Reactions: Formation of nitrobenzoic acids or aminobenzoic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (amino, bromo, and trifluoromethyl) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-amino-5-bromo-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-1-3(7(14)15)6(13)2-4(5)8(10,11)12/h1-2H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJVFWVTAXUPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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